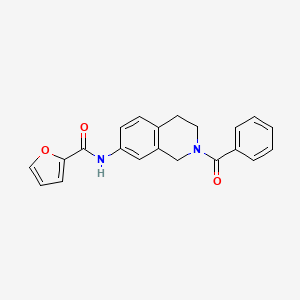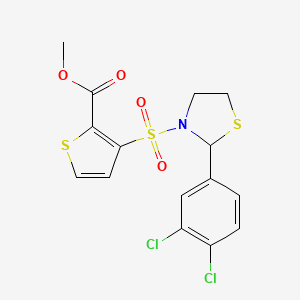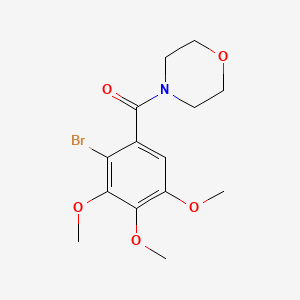![molecular formula C21H23N3O3S B2449640 N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide CAS No. 1219913-48-0](/img/structure/B2449640.png)
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide” is a complex organic compound. It contains a benzo[d]thiazole ring, which is a type of heterocyclic compound . The benzo[d]thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . This compound also contains a methoxyphenyl group and a morpholinoethyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzo[d]thiazole ring, a methoxyphenyl group, and a morpholinoethyl group . The benzo[d]thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Antioxidant Properties
Thiazoles have been investigated for their antioxidant potential. The thiazole ring structure in this compound may contribute to its ability to scavenge free radicals and protect cells from oxidative stress .
Analgesic and Anti-Inflammatory Effects
Thiazole derivatives, including our compound of interest, have shown promise as analgesics and anti-inflammatory agents. Their mechanisms of action involve modulation of pain pathways and inhibition of inflammatory mediators .
Antimicrobial and Antifungal Activity
Thiazoles exhibit antimicrobial and antifungal properties. Researchers have explored their potential as agents against bacterial and fungal infections. Our compound could be a candidate for further investigation in this area .
Neuroprotective Effects
The thiazole scaffold has been linked to neuroprotective properties. Compounds like ours may play a role in preserving neuronal health and preventing neurodegenerative diseases .
Antitumor and Cytotoxic Activity
Thiazoles have been studied as potential antitumor agents. Our compound’s structure suggests it could inhibit tumor growth or induce cytotoxic effects in cancer cells .
Drug Development
Thiazoles serve as building blocks for various drugs. Investigating our compound’s pharmacological properties may reveal novel therapeutic applications .
These applications highlight the versatility of thiazole-based compounds, including N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide . Further research is essential to fully explore its potential in these areas . If you need more information or additional applications, feel free to ask! 😊
Mechanism of Action
Target of Action
The compound, also known as N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,3-benzothiazole-2-carboxamide, is a derivative of thiazole . Thiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Thiazole derivatives have been found to inhibit cyclooxygenase (cox) enzymes , which play a crucial role in the inflammatory response. The inhibition of COX enzymes can lead to reduced production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
Given the broad range of biological activities exhibited by thiazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways. For instance, its potential COX inhibitory activity suggests that it may affect the arachidonic acid pathway, leading to reduced production of prostaglandins and other inflammatory mediators.
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability . The compound’s solubility in water, alcohol, and ether suggests that it may be well-absorbed in the body.
Result of Action
Given its potential cox inhibitory activity , it may lead to reduced inflammation and pain. Additionally, its potential antimicrobial, antifungal, antiviral, and antitumor activities suggest that it may have a broad range of effects at the cellular level.
properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-26-16-6-4-5-15(13-16)18(24-9-11-27-12-10-24)14-22-20(25)21-23-17-7-2-3-8-19(17)28-21/h2-8,13,18H,9-12,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSQABGEVKINFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=NC3=CC=CC=C3S2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-N,4-N-bis[1-(benzotriazol-1-yl)octyl]benzene-1,4-diamine](/img/structure/B2449558.png)
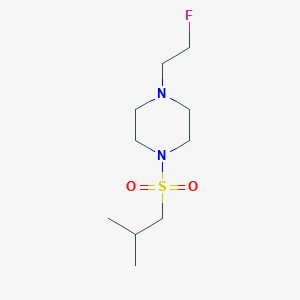
![N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2449560.png)
![3-allyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2449562.png)
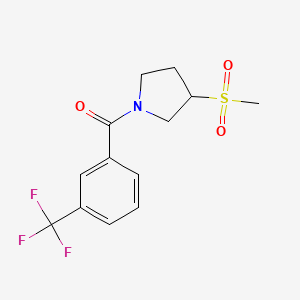
![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2449565.png)


![N-(4-fluorophenyl)-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2449571.png)

![2-Chloro-N-[1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]acetamide](/img/structure/B2449574.png)
